N-[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide
Description
N-[2-(2-Hydroxyethoxy)-2-(thiophen-3-yl)ethyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide (hereafter referred to as the target compound) is a synthetic molecule featuring an ethanediamide (oxalamide) backbone with two distinct substituents:
- Left side: A 2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl group, combining a hydrophilic hydroxyethoxy chain and an aromatic thiophene ring.
- Right side: A 3-(trifluoromethyl)phenyl group, known for enhancing metabolic stability and binding affinity in medicinal chemistry .
Properties
IUPAC Name |
N-[2-(2-hydroxyethoxy)-2-thiophen-3-ylethyl]-N'-[3-(trifluoromethyl)phenyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N2O4S/c18-17(19,20)12-2-1-3-13(8-12)22-16(25)15(24)21-9-14(26-6-5-23)11-4-7-27-10-11/h1-4,7-8,10,14,23H,5-6,9H2,(H,21,24)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAPBGCGVTRJAHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C(=O)NCC(C2=CSC=C2)OCCO)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The following compounds share partial structural homology with the target compound, enabling comparative analysis:
Table 1: Key Structural and Pharmacological Comparisons

*Inferred from structurally similar compound in .
†Calculated based on molecular formula.
Key Observations
Impact of Substituents on Physicochemical Properties
- Hydrophilicity: The hydroxyethoxy group in the target compound enhances water solubility compared to dimethylamino () or thiolan () substituents.
- Trifluoromethylphenyl Group : A common feature in , and 14, this group improves metabolic stability and membrane permeability due to its lipophilicity and electronegativity .
Structure-Activity Relationship (SAR) Trends
Q & A
Basic: What are the standard synthetic routes for this compound, and how are intermediates characterized?
Methodological Answer:
The compound is synthesized via multi-step reactions, typically involving:
- Step 1: Condensation of a thiophene-containing precursor (e.g., 3-thiophenecarboxaldehyde) with an ethanediamide backbone under Hantzsch thiazole-like conditions (ethanol solvent, 60–80°C) .
- Step 2: Introduction of the trifluoromethylphenyl group via nucleophilic substitution or amide coupling, often using coupling agents like EDCI/HOBt in dichloromethane .
- Intermediate Characterization:
Basic: What spectroscopic techniques are essential for confirming structural integrity?
Methodological Answer:
- FT-IR: Identifies key functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹, trifluoromethyl C-F vibrations at 1100–1200 cm⁻¹) .
- X-ray Crystallography: Resolves 3D conformation, particularly the spatial arrangement of the thiophene and trifluoromethylphenyl moieties .
- Elemental Analysis: Validates stoichiometric ratios (C, H, N, S) to rule out byproducts .
Advanced: How can reaction conditions be optimized to improve yield and purity?
Methodological Answer:
- Design of Experiments (DoE): Systematic variation of parameters (temperature, solvent polarity, catalyst loading) to identify optimal conditions. For example:
- In-line Analytics: Use Raman spectroscopy to monitor reaction progress in real time and minimize side reactions .
Advanced: How can conflicting bioactivity data across structural analogs be resolved?
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies:
- Data Reconciliation:
- Meta-analysis: Aggregate data from multiple studies to identify trends (e.g., trifluoromethyl groups correlate with enhanced membrane permeability) .
- Assay Standardization: Control variables like cell line selection (HEK293 vs. HeLa) or buffer pH to reduce variability .
Advanced: What computational strategies predict target binding modes and selectivity?
Methodological Answer:
- Molecular Docking:
- Use software (AutoDock Vina, Schrödinger) to model interactions between the compound’s thiophene/trifluoromethyl groups and hydrophobic pockets in target proteins (e.g., kinase domains) .
- Molecular Dynamics (MD) Simulations:
- Simulate >100 ns trajectories to assess stability of predicted binding poses in explicit solvent (TIP3P water model) .
- Free Energy Perturbation (FEP):
Basic: What stability studies are recommended for long-term storage?
Methodological Answer:
- Forced Degradation Studies:
- Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to identify degradation pathways (e.g., hydrolysis of the amide bond) .
- Analytical Monitoring:
- Stability-Indicating HPLC: Track formation of degradation products (e.g., free thiophene or trifluoromethylaniline) over 6–12 months .
- Storage Recommendations:
- Lyophilized form at -20°C under argon to prevent oxidation of the thiophene ring .
Advanced: How to address low solubility in aqueous buffers during in vitro assays?
Methodological Answer:
- Co-solvent Systems:
- Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance solubility without cytotoxicity .
- Prodrug Design:
- Dynamic Light Scattering (DLS):
- Confirm compound aggregation state in buffer (e.g., PBS pH 7.4) to rule out false-negative bioactivity results .
Advanced: What strategies validate target engagement in cellular models?
Methodological Answer:
- Cellular Thermal Shift Assay (CETSA):
- Measure thermal stabilization of the target protein in lysates after compound treatment .
- Photoaffinity Labeling:
- CRISPR Knockout Controls:
- Use target-deficient cell lines to confirm on-target effects (e.g., loss of activity in KO models) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
